4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with a molecular formula of C20H21BrN4O2S and a molecular weight of 461.384 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a tert-butylphenyl group, a mercapto group, and a triazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple stepsThe tert-butylphenyl group is then added via a substitution reaction, and the mercapto group is introduced in the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include bromine, tert-butylphenyl derivatives, and triazole precursors .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in disulfides, while substitution of the bromine atom can yield a variety of substituted phenols .
Scientific Research Applications
4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The triazole ring and mercapto group are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated phenols, triazole derivatives, and compounds with tert-butylphenyl groups. Examples include:
- 4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
- 4-bromo-2-[(ethylamino)methyl]phenol
Uniqueness
What sets 4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19BrN4OS |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19BrN4OS/c1-19(2,3)14-6-4-12(5-7-14)17-22-23-18(26)24(17)21-11-13-10-15(20)8-9-16(13)25/h4-11,25H,1-3H3,(H,23,26)/b21-11+ |
InChI Key |
ZCJSKXOSCPDSOI-SRZZPIQSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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